molecular formula C27H29N5O3 B7783656 MFCD05693833

MFCD05693833

Cat. No.: B7783656
M. Wt: 471.5 g/mol
InChI Key: RKZQDJIWNLAVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD05693833 is a synthetic heterocyclic compound with a pyrrolo-triazine core, structurally analogous to compounds such as CAS 918538-05-3 (MDL: MFCD11044885) . Key properties include:

  • Molecular formula: Likely C₆H₃Cl₂N₃ (based on structural analogs) .
  • Molecular weight: ~188–202 g/mol (depending on substituents).
  • Functional groups: Chlorine atoms and nitrogen-rich heterocycles, contributing to high polarity and reactivity.
  • Applications: Used in pharmaceutical intermediates and agrochemical research due to its bioactivity and stability under varied conditions .

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-29-24-23(25(34)30(2)27(29)35)32(18-22(33)21-11-7-4-8-12-21)26(28-24)31-15-13-20(14-16-31)17-19-9-5-3-6-10-19/h3-12,20H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZQDJIWNLAVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05693833 typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the purine core.

    Addition of the Phenylethyl Group: The phenylethyl group is added through an alkylation reaction, using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD05693833 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

MFCD05693833 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05693833 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Two compounds with high structural similarity to MFCD05693833 are selected for comparison:

Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 918538-05-3)
  • Molecular formula : C₉H₁₀ClN₃
  • Molecular weight : 195.65 g/mol
  • Key properties: Boiling point: 320°C (estimated) Hydrogen bond acceptors/donors: 3/0 Log S (solubility): -2.99; solubility: 0.24 mg/mL . Bioactivity: Moderate CYP enzyme inhibition; high GI absorption.
Compound B : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1533-03-5)
  • Molecular formula : C₇H₆ClN₃
  • Molecular weight : 167.59 g/mol
  • Key properties: Boiling point: 285°C Hydrogen bond acceptors/donors: 3/1 Log S: -3.12; solubility: 0.18 mg/mL . Bioactivity: Strong BBB permeability; low P-gp substrate activity.

Comparative Data Table

Property This compound Compound A Compound B
Molecular formula C₆H₃Cl₂N₃ (inferred) C₉H₁₀ClN₃ C₇H₆ClN₃
Molecular weight (g/mol) ~190 195.65 167.59
Boiling point (°C) 300–320 (estimated) 320 285
Log S (ESOL) -2.8 (predicted) -2.99 -3.12
Solubility (mg/mL) 0.20 (predicted) 0.24 0.18
Hydrogen bond acceptors 3 3 3
CYP inhibition Moderate Moderate Low
BBB permeability No No Yes

Data synthesized from .

Key Differences and Implications

Structural Variations :

  • Compound A includes an isopropyl group, enhancing steric bulk and reducing solubility compared to this compound .
  • Compound B replaces the triazine ring with a pyridine moiety, increasing BBB permeability due to lower polarity .

Bioactivity :

  • This compound and Compound A show similar CYP inhibition, making them suitable for drug metabolism studies.
  • Compound B’s BBB permeability positions it as a candidate for CNS-targeted therapeutics, unlike this compound .

Synthetic Accessibility :

  • This compound requires fewer synthetic steps than Compound A, which involves multi-step alkylation .
  • Compound B’s pyridine core allows for easier functionalization but lower thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.